![molecular formula C26H26N4O5 B2962326 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide CAS No. 1326807-57-1](/img/structure/B2962326.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide
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Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide is a useful research compound. Its molecular formula is C26H26N4O5 and its molecular weight is 474.517. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has been explored, with some derivatives showing moderate antibacterial activity. The compound with a 2-methylphenyl group showed significant activity against various bacterial strains, highlighting its potential in antibacterial applications (Iqbal et al., 2017).
- A novel synthetic route to 1,3,4-oxadiazole derivatives with α-glucosidase inhibitory potential has been developed. This synthesis involves multiple steps starting from 4-chlorobenzoic acid, leading to compounds with promising inhibitory activities against α-glucosidase, indicating potential applications in managing diabetes (Iftikhar et al., 2019).
Antibacterial and Antioxidant Properties
- A study synthesized and evaluated acetamide derivatives for their antibacterial potentials. Among these, a specific compound demonstrated to be the most active growth inhibitor against several bacterial strains, suggesting its use in developing new antibacterial agents (Kashif Iqbal et al., 2017).
- Novel coordination complexes constructed from pyrazole-acetamide derivatives were synthesized and showed significant antioxidant activity. This suggests their potential application in oxidative stress-related diseases and conditions (Chkirate et al., 2019).
Anticancer Activity
- The design, synthesis, and anticancer evaluation of benzamide derivatives were conducted, with some compounds exhibiting moderate to excellent anticancer activity against various cancer cell lines. This indicates their potential as drug leads in cancer therapy (Ravinaik et al., 2021).
Synthesis Techniques and Molecular Docking
- Synthesis pharmacological evaluation and molecular docking studies on N-substituted oxadiazole derivatives were performed, highlighting their antibacterial potential and moderate inhibitory activity against α-chymotrypsin enzyme. This indicates the role of these compounds in the development of new antibacterial agents (Siddiqui et al., 2014).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-17-5-4-6-19(13-17)25-28-26(35-29-25)20-8-10-24(32)30(15-20)16-23(31)27-12-11-18-7-9-21(33-2)22(14-18)34-3/h4-10,13-15H,11-12,16H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJAFKAWAQVFRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide |
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